molecular formula C24H23ClN2O4 B2736324 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one CAS No. 898442-41-6

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

Cat. No.: B2736324
CAS No.: 898442-41-6
M. Wt: 438.91
InChI Key: RZNULKHTMJDBCQ-UHFFFAOYSA-N
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Description

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN2O3C_{21}H_{25}ClN_{2}O_{3} with a molecular weight of approximately 388.89 g/mol. The structure features a piperazine moiety, which is commonly associated with various pharmacological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds related to the piperazine class. For instance, derivatives containing similar structural features have demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainActivity Level
Compound A (similar structure)Salmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

In a study, compounds with piperazine rings exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that modifications on the piperazine structure can enhance efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. The MTT assay, a colorimetric assay for assessing cell metabolic activity, has been employed to evaluate the cytotoxic effects of these compounds on cancer cell lines.

Table 2: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)15.0
Compound EHeLa (Cervical Cancer)20.5
Compound FA549 (Lung Cancer)25.0

In vitro studies have shown that certain derivatives exhibit significant anticancer activity, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Enzyme inhibition studies reveal that piperazine derivatives can act as effective inhibitors for various enzymes involved in disease pathways. For example, acetylcholinesterase inhibitors derived from similar structures show promise in treating neurodegenerative diseases.

Table 3: Enzyme Inhibition Potency of Piperazine Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound GAcetylcholinesterase10.5
Compound HUrease8.0

These findings suggest that structural modifications on the piperazine core can lead to enhanced enzyme inhibition capabilities, which is crucial for developing therapeutic agents against conditions like Alzheimer's disease .

Case Studies

One notable case study involved the synthesis and biological evaluation of a series of piperazine derivatives, including the target compound. The study utilized molecular docking techniques to predict interactions with biological targets, providing insights into the compound's mechanism at the molecular level .

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c25-19-7-4-8-20(13-19)27-11-9-26(10-12-27)15-21-14-22(28)24(17-30-21)31-16-23(29)18-5-2-1-3-6-18/h1-8,13-14,17H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNULKHTMJDBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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